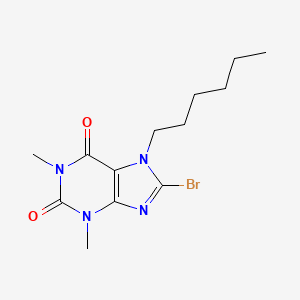

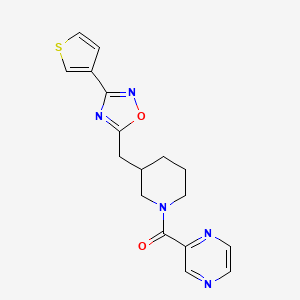

![molecular formula C17H21NO4 B2719721 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide CAS No. 2097898-32-1](/img/structure/B2719721.png)

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in nature and have been reported to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including those with a benzofuran nucleus, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . The antibacterial activity of furan derivatives is effective against both gram-positive and gram-negative bacteria .

Antimicrobial Drugs

Furan-containing compounds, including benzofuran derivatives, are used in the development of antimicrobial drugs . They are considered powerful tools in the fight against bacterial strain-caused infections .

Anti-tumor Activity

Benzofuran compounds have shown strong anti-tumor activity . For instance, a complex benzofuran derivative constructed by a unique free radical cyclization cascade has been found to significantly reduce the growth of metastatic lesions in a murine lung cancer model without affecting body weight or vital organ size .

Anti-oxidative Activity

Benzofuran derivatives have been found to have anti-oxidative activity . This property makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .

Anti-viral Activity

Benzofuran compounds have demonstrated anti-viral activity . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Cytotoxic Properties

Some benzofuran derivatives have been tested for their cytotoxic properties on human cancer cells and healthy cells . These compounds have potential applications in the development of cancer therapies .

Anti-inflammatory, Analgesic, and Antidepressant Activities

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant activities . These properties make furan and its derivatives, including benzofuran, valuable in the development of drugs for various health conditions .

Anti-parkinsonian, Anti-glaucoma, and Antihypertensive Activities

Furan derivatives have also been found to have anti-parkinsonian, anti-glaucoma, and antihypertensive activities . These findings suggest that benzofuran derivatives could be used in the development of drugs for these conditions .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-20-16(11-18-17(19)12-6-8-21-9-7-12)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLDPJFTWVTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CCOCC1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

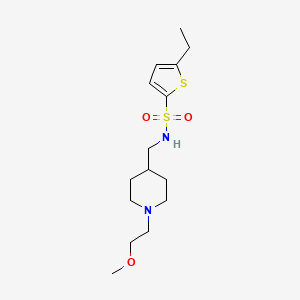

![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)

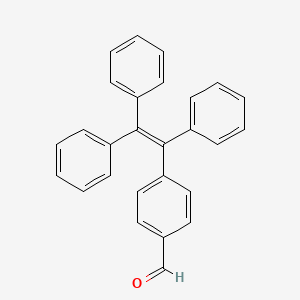

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)

![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)

![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)